3-Chloro-2-hydroxybenzaldehyde
Overview
Description
3-Chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is also known as 3-Chlorosalicylaldehyde. This compound is a derivative of benzaldehyde, where a chlorine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring. It appears as a pale beige to yellow solid and is slightly soluble in solvents like acetone, chloroform, and dichloromethane .
Preparation Methods
3-Chloro-2-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the Reimer-Tiemann reaction , where 2-chlorophenol is treated with chloroform and a strong base, typically sodium hydroxide, to form the desired aldehyde . Another method involves the Duff reaction , where 2-chlorophenol is reacted with hexamethylenetetramine and an acid to yield this compound . Industrial production methods often involve the use of magnesium chloride and triethylamine in acetonitrile, followed by the addition of paraformaldehyde and refluxing the mixture for several hours .
Chemical Reactions Analysis
3-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-2-hydroxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield 3-chloro-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and chloroacetic acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, its hydroxyl and chloro substituents can influence its reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
3-Chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloro-4-hydroxybenzaldehyde: Has an additional hydroxyl group, which can alter its chemical properties and reactivity.
3-Chloro-2-methoxybenzaldehyde: The methoxy group replaces the hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
3-chloro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHOPUBZLWVZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334102 | |
Record name | 3-Chloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-94-2 | |
Record name | 3-Chloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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